3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
    3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
        Gene-selective LXR modulator that mediates potent transcriptional activation of ABCA1 gene expression while exhibiting minimal effects on SREBP-1c
N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a potent steroidal liver X receptor (LXR) ligand in vitro and in vivo. It is used to treat atherosclerosis.
N,N-dimethyl-3β-hydroxycholenamide (DHMCA) is a synthetic ligand for liver X receptor (LXR).
Heme b is a metalloprotoporphyrin in which the four pyrrole nitrogens of the protoporphyrin moiety are coordinated to iron. It is the most abundant of the heme compounds. It is a heme and a metalloprotoporphyrin.
The color-furnishing portion of hemoglobin. It is found free in tissues and as the prosthetic group in many hemeproteins.
    
    
                        N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a potent steroidal liver X receptor (LXR) ligand in vitro and in vivo. It is used to treat atherosclerosis.
N,N-dimethyl-3β-hydroxycholenamide (DHMCA) is a synthetic ligand for liver X receptor (LXR).
Heme b is a metalloprotoporphyrin in which the four pyrrole nitrogens of the protoporphyrin moiety are coordinated to iron. It is the most abundant of the heme compounds. It is a heme and a metalloprotoporphyrin.
The color-furnishing portion of hemoglobin. It is found free in tissues and as the prosthetic group in many hemeproteins.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        79066-03-8    
    
    
        VCID:
        
        VC0006377    
        
        InChI:
        
        InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2    
    
        
        SMILES:
        
        CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2]    
    
        
        Molecular Formula:
        
        C34H32FeN4O4    
    
        
        Molecular Weight:
        
        616.5 g/mol    
    
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)
CAS No.: 79066-03-8
Cat. No.: VC0006377
Molecular Formula: C34H32FeN4O4
Molecular Weight: 616.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | Gene-selective LXR modulator that mediates potent transcriptional activation of ABCA1 gene expression while exhibiting minimal effects on SREBP-1c N,N-dimethyl-3β-hydroxy-cholenamide (DMHCA) is a potent steroidal liver X receptor (LXR) ligand in vitro and in vivo. It is used to treat atherosclerosis. N,N-dimethyl-3β-hydroxycholenamide (DHMCA) is a synthetic ligand for liver X receptor (LXR). Heme b is a metalloprotoporphyrin in which the four pyrrole nitrogens of the protoporphyrin moiety are coordinated to iron. It is the most abundant of the heme compounds. It is a heme and a metalloprotoporphyrin. The color-furnishing portion of hemoglobin. It is found free in tissues and as the prosthetic group in many hemeproteins.  | 
                                    
|---|---|
| CAS No. | 79066-03-8 | 
| Molecular Formula | C34H32FeN4O4 | 
| Molecular Weight | 616.5 g/mol | 
| IUPAC Name | 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+) | 
| Standard InChI | InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | 
| Standard InChI Key | KABFMIBPWCXCRK-UHFFFAOYSA-L | 
| SMILES | CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2] | 
| Canonical SMILES | CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.[Fe+2] | 
                             Mass Molarity Calculator 
                        - mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume
 
                             Molecular Mass Calculator